N-Trityl-deshydroxymethyl Losartan

Descripción

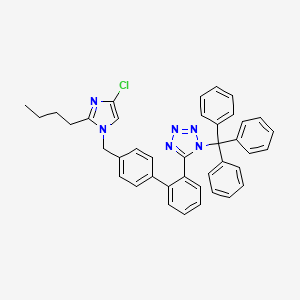

N-Trityl-deshydroxymethyl Losartan (CAS: 1797133-13-1) is a synthetic intermediate used in the preparation of losartan impurities. Losartan, a non-peptide angiotensin II AT1 receptor antagonist, is widely prescribed for hypertension management . The molecular formula of this compound is C₄₀H₃₅ClN₆, with a molecular weight of 635.21 g/mol. Its structure features a trityl (triphenylmethyl) group protecting the tetrazole ring and a deshydroxymethyl modification at the imidazole moiety, which distinguishes it from losartan and its metabolites . This compound is critical in pharmaceutical quality control, ensuring the purity of losartan during synthesis. It is stored at -20°C and transported at room temperature, with a purity exceeding 95% by HPLC .

Propiedades

Número CAS |

1216502-96-3 |

|---|---|

Fórmula molecular |

C40H35ClN6 |

Peso molecular |

635.212 |

Nombre IUPAC |

5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-1-trityltetrazole |

InChI |

InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-44-45-47(39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |

Clave InChI |

LWPPQPQHKFWWHE-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of N-Trityl-deshydroxymethyl Losartan:

Key Differences and Research Findings

N-Trityl Losartan (EP Impurity H) :

- Contains a hydroxyl group retained at the imidazole 5-position, unlike this compound.

- Exhibits a higher molecular weight (665.23 vs. 635.21) due to the hydroxyl group and additional oxygen atom .

- Used in impurity profiling but lacks pharmacological activity due to steric hindrance from the trityl group .

Losartan Carboxaldehyde :

- A metabolite of losartan with an aldehyde group replacing the hydroxymethyl group.

- Demonstrates reduced AT1 receptor binding compared to losartan, as the aldehyde group disrupts hydrogen bonding .

Candesartan and Irbesartan :

- Candesartan : Exhibits 10-fold higher AT1 receptor affinity than losartan due to its biphenyltetrazole structure and ester prodrug design, enabling prolonged action . Clinical studies show superior 24-hour blood pressure control vs. losartan (p < 0.05) .

- Irbesartan : Structural similarity to losartan but with a spirocyclopentane group, enhancing metabolic stability. Cross-reactivity studies using molecularly imprinted polymers (MIPs) show 5-fold lower sensitivity for Irbesartan vs. Losartan, suggesting subtle structural variations impact binding .

Fluorinated Losartan Derivatives (e.g., [¹⁸F]FEtLos) :

- Substitution of the hydroxymethyl group with fluorine at the imidazole 5-position improves radiolabeling efficiency for imaging applications. These derivatives retain AT1 antagonism but exhibit altered pharmacokinetics due to fluorine's electronegativity .

Challenges in Structural Similarity Searches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.